molecular formula C10H6F2O2 B13464062 Methyl 5-ethynyl-2,3-difluorobenzoate

Methyl 5-ethynyl-2,3-difluorobenzoate

Cat. No.: B13464062
M. Wt: 196.15 g/mol
InChI Key: CGTNGAHPHZBVKJ-UHFFFAOYSA-N
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Description

Methyl 5-ethynyl-2,3-difluorobenzoate is an organic compound with the molecular formula C10H6F2O2 It is a derivative of benzoic acid, characterized by the presence of ethynyl and difluoro substituents on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-2,3-difluorobenzoate typically involves the following steps:

    Starting Material: The synthesis begins with 2,3-difluorobenzoic acid.

    Esterification: The carboxylic acid group of 2,3-difluorobenzoic acid is esterified using methanol and an acid catalyst to form Methyl 2,3-difluorobenzoate.

    Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction. This involves the reaction of Methyl 2,3-difluorobenzoate with ethynyl bromide in the presence of a palladium catalyst and a copper co-catalyst under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Esterification: Large-scale esterification of 2,3-difluorobenzoic acid with methanol.

    Catalytic Ethynylation: Use of industrial-grade palladium and copper catalysts for the ethynylation step, ensuring high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-2,3-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The difluoro groups can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The ethynyl group can be oxidized to form corresponding carbonyl compounds or reduced to alkenes or alkanes.

    Coupling Reactions: The ethynyl group can undergo further coupling reactions, such as Sonogashira or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Formation of substituted benzoates.

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

Scientific Research Applications

Methyl 5-ethynyl-2,3-difluorobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-2,3-difluorobenzoate involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The difluoro groups can enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or dipole interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3-difluorobenzoate
  • Methyl 5-bromo-2,3-difluorobenzoate
  • Methyl 2,5-difluorobenzoate

Uniqueness

Methyl 5-ethynyl-2,3-difluorobenzoate is unique due to the presence of both ethynyl and difluoro groups, which confer distinct reactivity and binding properties

Properties

Molecular Formula

C10H6F2O2

Molecular Weight

196.15 g/mol

IUPAC Name

methyl 5-ethynyl-2,3-difluorobenzoate

InChI

InChI=1S/C10H6F2O2/c1-3-6-4-7(10(13)14-2)9(12)8(11)5-6/h1,4-5H,2H3

InChI Key

CGTNGAHPHZBVKJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)C#C)F)F

Origin of Product

United States

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